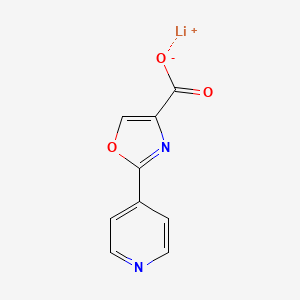
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a pyridinyl group and an oxazole carboxylate moiety, making it a versatile candidate for research in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate typically involves the reaction of pyridin-4-yl-lithium with 1,3-oxazole-4-carboxylic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium reagent. The process can be summarized as follows:
Preparation of Pyridin-4-yl-lithium: Pyridin-4-yl-lithium is prepared by reacting pyridine with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Reaction with 1,3-oxazole-4-carboxylic acid: The prepared pyridin-4-yl-lithium is then reacted with 1,3-oxazole-4-carboxylic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF.
Substitution: Various nucleophiles can be used, and the reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
科学研究应用
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, modulating their activity. Its unique structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: Known for its neuroprotective properties and used in the study of Parkinson’s disease.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Investigated for its protein kinase inhibitory activity.
N-(Pyridin-4-yl)pyridin-4-amine:
Uniqueness
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate stands out due to its unique combination of a lithium ion with a pyridinyl and oxazole carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| CAS Number | 2751614-45-4 |
| Molecular Formula | C9H5LiN2O3 |
| Molecular Weight | 196.1 g/mol |
| Purity | 95% |
This compound combines lithium ions with a heterocyclic structure that includes both pyridine and oxazole rings. The lithium ion is known for its ability to modulate various biochemical processes, while the oxazole and pyridine moieties can interact with biological macromolecules, influencing their functions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and biochemical pathways. The lithium ion can influence signaling pathways involved in cell proliferation and apoptosis, while the oxazole and pyridine rings may engage in hydrogen bonding and π-π interactions with proteins and nucleic acids. These interactions can lead to alterations in cellular processes, contributing to the compound's therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of related oxazole compounds have shown significant antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium. These compounds inhibit the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for the integrity of bacterial cell walls .
Case Study: Antibacterial Efficacy
A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against various strains of S. aureus. The results indicated that this compound exhibits potent antibacterial activity, with MIC values ranging from 8 to 16 μg/mL against resistant strains .
Anticancer Properties
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds containing oxazole rings can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For example, studies have shown that modifications in the structure of oxazole derivatives can significantly enhance their inhibitory effects on cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyridine and oxazole rings have been shown to affect the compound's potency against various biological targets. For instance, research has demonstrated that specific substitutions can enhance antibacterial activity while minimizing toxicity to mammalian cells .
属性
分子式 |
C9H5LiN2O3 |
|---|---|
分子量 |
196.1 g/mol |
IUPAC 名称 |
lithium;2-pyridin-4-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI 键 |
PQVXLCIWMNGPGU-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CN=CC=C1C2=NC(=CO2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















